Boiling Point Elevation vs. Phenylalkoxysilanes
Phenyl-tri(phenoxy)silane exhibits a boiling point of 435 °C (761 Torr) , which is 200–234 °C higher than that of phenyltrimethoxysilane (233 °C) [1] and phenyltriethoxysilane (235 °C) , and more than 230 °C higher than phenyltrichlorosilane (201 °C) . This large difference in volatility directly impacts material retention during high-temperature curing or processing.
| Evidence Dimension | Boiling point (1 atm or equivalent) |
|---|---|
| Target Compound Data | 435 °C (761 Torr) |
| Comparator Or Baseline | Phenyltrimethoxysilane: 233 °C; Phenyltriethoxysilane: 235 °C; Phenyltrichlorosilane: 201 °C |
| Quantified Difference | 200–234 °C higher |
| Conditions | Atmospheric pressure (761 Torr for target; lit. values for comparators) |
Why This Matters
Higher boiling point indicates reduced evaporative loss and greater thermal endurance during high-temperature composite curing or resin synthesis, justifying selection for applications exceeding 250 °C.
- [1] ChemWhat. Phenyltrimethoxysilane CAS#: 2996-92-1. Boiling point: 233 °C. View Source
